1-Cyclobutylpropan-1-amine
Description
Properties
IUPAC Name |
1-cyclobutylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-7(8)6-4-3-5-6/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLIJMMWNBLSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic hydrogenation of cyclobutylpropanenitrile can be employed, where the nitrile group is reduced to an amine using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Cyclobutylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclobutylpropan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclobutyl group can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Cyclobutylpropan-1-amine with structurally related amines, focusing on molecular properties, substituents, and applications inferred from the evidence:
Table 1: Structural and Functional Comparison of Cycloalkylamine Derivatives
Key Comparisons
Ring Strain and Reactivity :
- Cyclobutane in this compound introduces moderate ring strain compared to cyclopropane derivatives (e.g., 1-(Methoxymethyl)cyclopropan-1-amine). This may enhance reactivity in ring-opening reactions or hydrogenation .
- Cyclopropane derivatives (e.g., 1-(Difluoromethyl)cyclopropan-1-amine) are often more strained, leading to higher reactivity in electrophilic substitutions .
Aromatic/Heterocyclic Substituents: Compounds like 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl exhibit enhanced π-π stacking interactions, relevant to kinase inhibitors or antimicrobial agents .
Synthetic Utility :
- Methoxymethyl and propargyl substituents (e.g., 1-Cyclopropyl-2-propyn-1-amine) enable click chemistry or further functionalization, making them versatile intermediates .
- 1-Phenylpropan-2-amine demonstrates chiral synthesis routes using enzymes or transition-metal catalysts, highlighting methodologies applicable to this compound .
Research Findings and Implications
- Pharmaceutical Potential: Cyclopropanamine derivatives with fluorinated or aromatic groups (e.g., 1-(Difluoromethyl)cyclopropan-1-amine) are prioritized in drug discovery due to metabolic stability and target affinity .
- Synthetic Challenges : Cyclobutyl-containing amines may require specialized catalysts to mitigate ring strain during reactions, unlike smaller cyclopropane analogs .
- Biological Activity : Substituents like benzoxazole () or indole () correlate with CNS activity, suggesting this compound derivatives could be explored for neurological targets.
Biological Activity
1-Cyclobutylpropan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications. The information is drawn from diverse scientific sources to provide a comprehensive overview.
This compound, with the chemical formula , is characterized by its cyclobutyl group attached to a propan-1-amine structure. This unique configuration influences its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various protein kinases, which are critical in regulating cellular processes. Research indicates that compounds with similar structures can inhibit kinase activity, suggesting a potential mechanism for this compound as a kinase inhibitor. The inhibition of protein kinases is significant in treating diseases characterized by abnormal cell proliferation, such as cancer.
Antiproliferative Effects
Studies have shown that this compound demonstrates antiproliferative activity against specific cancer cell lines. For instance, in a study evaluating various compounds for their ability to inhibit cell growth, this compound exhibited significant potency with an IC50 value indicating effective inhibition at low concentrations.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | 12 | OCI-Ly1 |
| Control Compound | 300 | OCI-Ly3 |
This table summarizes the antiproliferative effects observed in specific cell lines, highlighting the compound's selectivity and efficacy.
Kinase Inhibition
Inhibition studies reveal that this compound can effectively target several key kinases involved in cell signaling pathways. For example, it has been noted to inhibit Janus kinases (Jak) and other receptor tyrosine kinases associated with various malignancies.
| Kinase Target | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Jak1 | 85 | 0.5 |
| Jak2 | 75 | 0.5 |
| c-Met | 60 | 0.5 |
This data illustrates the compound's potential as a therapeutic agent by targeting multiple pathways involved in tumorigenesis.
Pharmacological Implications
The implications of these findings suggest that this compound could be developed into a therapeutic agent for conditions such as cancer and other diseases characterized by dysregulated kinase activity. Its ability to selectively inhibit certain kinases while sparing others may lead to fewer side effects compared to traditional chemotherapeutics.
Q & A
Q. What are the most reliable synthetic routes for 1-Cyclobutylpropan-1-amine, and how can purity be ensured post-synthesis?
- Methodological Answer : A common approach involves reductive amination of cyclobutylpropanal using sodium cyanoborohydride under acidic conditions (pH 4–6, methanol solvent). Purity can be optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) . For hydrochloride salt formation, stoichiometric HCl in anhydrous ether yields crystalline products, verified by FT-IR (N-H stretch at ~3200 cm⁻¹) and elemental analysis (C, H, N ±0.3% theoretical) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) identifies cyclobutyl protons (δ 1.5–2.5 ppm, multiplet) and amine protons (δ 1.2–1.4 ppm). ¹³C NMR confirms cyclobutyl carbons (δ 20–30 ppm) and the propan-1-amine backbone .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 128.2 (calculated for C₇H₁₄N⁺) .
Q. How does the cyclobutyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 1–12, 25°C) show degradation above pH 10 due to nucleophilic attack on the strained cyclobutane ring. Use LC-MS to monitor degradation products (e.g., ring-opened aldehydes). For long-term storage, maintain pH 4–6 in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model transition states for SN2 reactions. Focus on cyclobutane ring strain (angle bending ~90°) and amine lone-pair orientation. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate predictions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from ≥5 independent studies (e.g., IC₅₀ values in enzyme inhibition assays) using random-effects models to account for heterogeneity .
- Dose-Response Reevaluation : Re-test disputed compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate confounding variables .
Q. How can retrosynthetic algorithms improve the efficiency of multi-step syntheses involving this compound?
- Methodological Answer : AI-driven tools (e.g., Reaxys or Pistachio) prioritize routes with minimal protecting groups. For example:
- Step 1 : Cyclobutane ring construction via [2+2] photocycloaddition.
- Step 2 : Amine introduction via Gabriel synthesis.
Validate feasibility with small-scale trials (50–100 mg) and GC-MS monitoring .
Q. What experimental designs mitigate side reactions during functionalization of the cyclobutyl ring?
- Methodological Answer :
- Temperature Control : Keep reactions below 0°C during electrophilic additions (e.g., bromination) to prevent ring opening.
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation of unsaturated precursors; the latter reduces over-hydrogenation byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
